![molecular formula C23H21ClN4O2 B2668036 3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251674-25-5](/img/structure/B2668036.png)

3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

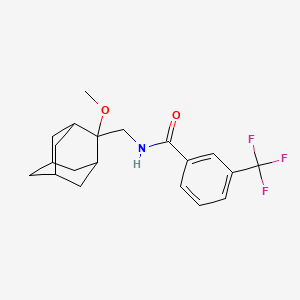

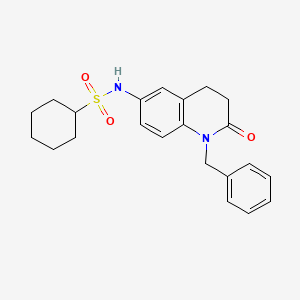

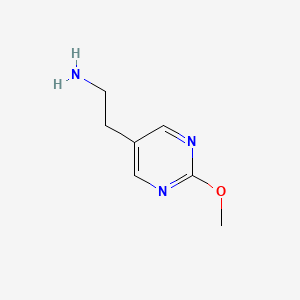

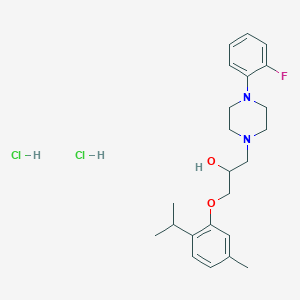

The compound “3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a sulfonyl group, an ethyl group, a phenylethyl group, and an oxadiazole group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar regions .Aplicaciones Científicas De Investigación

Organic Synthesis

The compound “3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide” has been found to have applications in organic synthesis . Sulfonyl fluorides, such as the fluorophenyl sulfonyl group in this compound, have found widespread applications in organic synthesis . They are used in the production of sulfonyl fluorides, which are important intermediates in many chemical reactions .

Drug Discovery

This compound has also been used in drug discovery . The 2-[(4-Fluorophenyl)-sulfonyl]ethoxy carbonyl group has been used in the synthesis of glycosyl donors in carbohydrate chemistry . These glycosyl donors are important building blocks in the synthesis of many drugs .

Arenavirus Inhibition

“F3406-3015” is a novel small-molecule arenavirus inhibitor that exhibits strong anti-LCMV activity . It inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 .

Asymmetric Synthesis

The compound “8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one” has been used in the asymmetric synthesis of alkylated S-4-azepanamines . This is a novel application and represents the first biocatalyst developed for the asymmetric synthesis of chiral azepane-4-amines .

Pharmaceutical Applications

4-Quinolone and its derivatives, such as the 1H-pyrazolo[4,3-c]quinolin-3-one group in this compound, have been shown to have the potential to cure and regulate various acute and chronic diseases . These include pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .

Fluorescent Probes

The compound “F3406-3015” has been used in the development of fluorescent probes for biomedical applications . Due to their simplicity in preparation, sensitivity, and selectivity, fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields .

Propiedades

IUPAC Name |

8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O2/c24-16-6-8-17(9-7-16)28-23(30)19-14-25-20-10-5-15(13-18(20)21(19)26-28)22(29)27-11-3-1-2-4-12-27/h5-10,13-14,26H,1-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMROBQZYCZYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)

![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2667957.png)

![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)

![3-Phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B2667966.png)

![N-(4-methylcyclohexyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2667969.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)